6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine
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Overview
Description
6-(Methylthio)-9-pentyl-9H-purin-2-amine is a compound belonging to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a methylthio group at the 6-position and a pentyl group at the 9-position of the purine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-pentyl-9H-purin-2-amine typically involves the alkylation of 6-thiopurine derivatives. One common method is the reaction of 6-thiopurine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-9-pentyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, particularly targeting the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 6-position where the methylthio group is located.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated or arylated purine derivatives.
Scientific Research Applications
6-(Methylthio)-9-pentyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 6-(Methylthio)-9-pentyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis, which can result in cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
6-Methylthiopurine: Similar structure but lacks the pentyl group at the 9-position.
6-Thioguanine: Another thiopurine derivative with significant biological activity.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body and used as an immunosuppressant.
Uniqueness
6-(Methylthio)-9-pentyl-9H-purin-2-amine is unique due to the presence of both the methylthio and pentyl groups, which can influence its solubility, reactivity, and biological activity. These structural features may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiopurine derivatives.
Properties
CAS No. |
105959-97-5 |
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Molecular Formula |
C11H17N5S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
6-methylsulfanyl-9-pentylpurin-2-amine |
InChI |
InChI=1S/C11H17N5S/c1-3-4-5-6-16-7-13-8-9(16)14-11(12)15-10(8)17-2/h7H,3-6H2,1-2H3,(H2,12,14,15) |
InChI Key |
XQJXVFZBLQJWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=NC2=C1N=C(N=C2SC)N |
Origin of Product |
United States |
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